molecular formula C20H19N B13416527 N-benzyl-1,1-diphenylmethanamine

N-benzyl-1,1-diphenylmethanamine

Cat. No.: B13416527
M. Wt: 273.4 g/mol
InChI Key: ADZMDSKONLVKGI-UHFFFAOYSA-N
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Description

N-benzyl-1,1-diphenylmethanamine: is an organic compound with the molecular formula C20H19N It is characterized by a benzyl group attached to a nitrogen atom, which is further bonded to a diphenylmethane structure

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Benzylation of Diphenylmethanamine: One common method involves the benzylation of diphenylmethanamine using benzyl chloride in the presence of a base such as sodium hydroxide.

    Palladium-Catalyzed Arylation: Another method involves the palladium-catalyzed arylation of 1,1,3-triaryl-2-azaallyl anions.

Industrial Production Methods: Industrial production often involves the optimization of the above synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Br2 in the presence of a Lewis acid like FeBr3.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Comparison with Similar Compounds

Uniqueness: N-benzyl-1,1-diphenylmethanamine is unique due to its diphenylmethane backbone, which imparts distinct chemical properties such as increased steric hindrance and electronic effects. These properties make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

N-benzyl-1,1-diphenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N/c1-4-10-17(11-5-1)16-21-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-21H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZMDSKONLVKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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